molecular formula C14H17N3O4S B6956404 N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

Cat. No.: B6956404
M. Wt: 323.37 g/mol
InChI Key: ZNZYXJRQOGMHNF-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound featuring a pyrazole ring, a benzodioxine moiety, and a sulfonamide group

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-10-11(8-15-17(10)2)9-16-22(18,19)13-5-3-4-12-14(13)21-7-6-20-12/h3-5,8,16H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZYXJRQOGMHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNS(=O)(=O)C2=CC=CC3=C2OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 1,3-diketones with hydrazines under acidic or basic conditions.

    Attachment of the Benzodioxine Moiety: The benzodioxine structure can be introduced through a cyclization reaction involving catechol and an appropriate dihalide.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzodioxine moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole or benzodioxine rings.

    Reduction: Reduced forms of the sulfonamide group, such as amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts in various organic reactions.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It may also serve as a probe in biochemical assays.

Medicine

Medically, compounds with sulfonamide groups are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the benzodioxine and pyrazole rings.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The benzodioxine and pyrazole rings contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-benzene sulfonamide
  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is unique due to the combination of its structural features The presence of both the benzodioxine and pyrazole rings, along with the sulfonamide group, provides a distinct set of chemical and biological properties not found in simpler analogs

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